molecular formula C20H15ClN2O2 B11103774 2-Chloro-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide

2-Chloro-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11103774
M. Wt: 350.8 g/mol
InChI Key: UUPHOGHHLOXUPU-HYARGMPZSA-N
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Description

2-Chloro-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

The synthesis of 2-Chloro-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 3-phenoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, and under reflux conditions in an organic solvent like ethanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

2-Chloro-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

2-Chloro-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress in cells .

Comparison with Similar Compounds

2-Chloro-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

2-chloro-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H15ClN2O2/c21-19-12-5-4-11-18(19)20(24)23-22-14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-14H,(H,23,24)/b22-14+

InChI Key

UUPHOGHHLOXUPU-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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